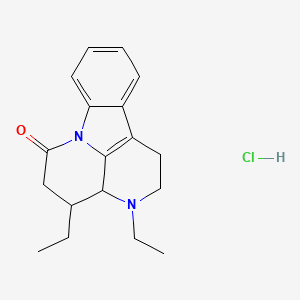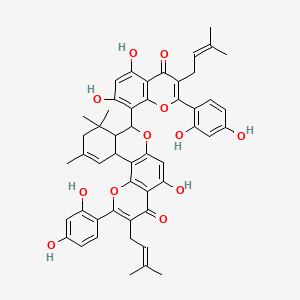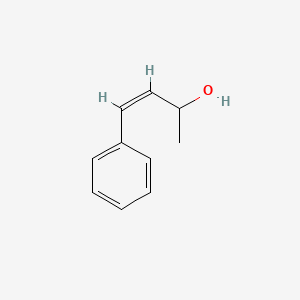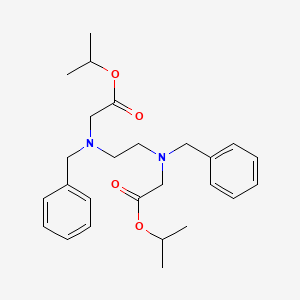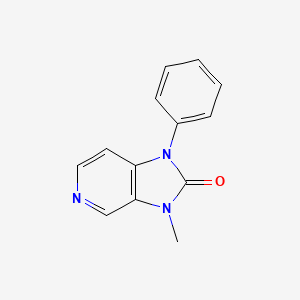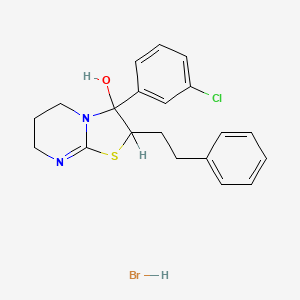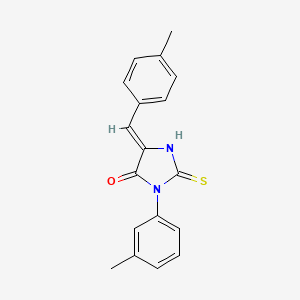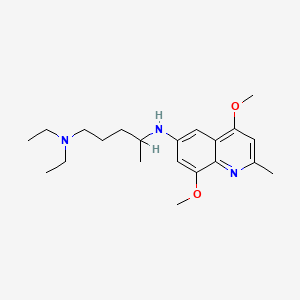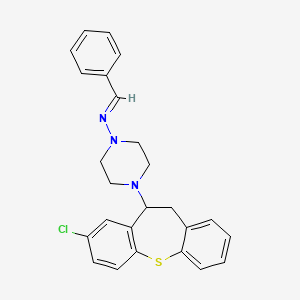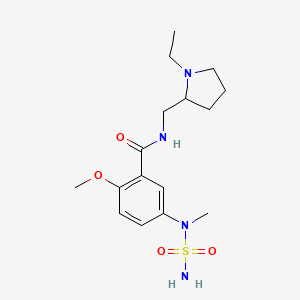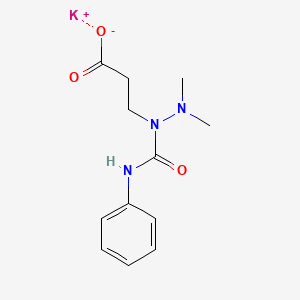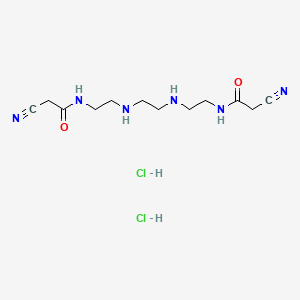
Salfredin B11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Salfredin B11 involves the use of hydroxyphthalides as starting materials. The reaction conditions typically include the use of solvents such as chloroform, methanol, and aqueous methanol. The process involves multiple steps, including the formation of intermediate compounds like dihydrophthalidochromene .
Industrial Production Methods: These methods ensure the purity and quality of the compound for further applications .
Analyse Des Réactions Chimiques
Types of Reactions: Salfredin B11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, Salfredin B11 is studied for its unique chemical structure and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules .
Biology: In biological research, this compound has shown promise in inhibiting the growth of certain cancer cell lines, such as HepG2 cells. This makes it a potential candidate for developing new anticancer therapies .
Medicine: In medicine, this compound’s cardioprotective properties are of particular interest. It has the potential to be developed into treatments for cardiovascular diseases .
Industry: In the industrial sector, this compound can be used in the formulation of health supplements and functional foods due to its bioactive properties .
Mécanisme D'action
Salfredin B11 exerts its effects through various molecular targets and pathways. One of the key mechanisms involves its interaction with crucial amino acid residues within the active site of enzymes such as succinate dehydrogenase. This interaction can inhibit the enzyme’s activity, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- Nigephenol A
- Nigephenol B
- Nigephenol C
- Nigelladine A
- Nigelladine B
- Nigelladine C
- Nigellaquinomine
Comparison: Salfredin B11 is unique among these compounds due to its specific prenylated phthalide structure. While other compounds like Nigephenol A, B, and C also exhibit biological activities, this compound’s cardioprotective properties and its ability to inhibit cancer cell lines make it particularly noteworthy .
Propriétés
Numéro CAS |
165467-63-0 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |
Clé InChI |
ZYOUEEMPKPNVQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C |
melting_point |
179 - 180 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


